![molecular formula C18H15N5S B2719993 3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891110-18-2](/img/structure/B2719993.png)

3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

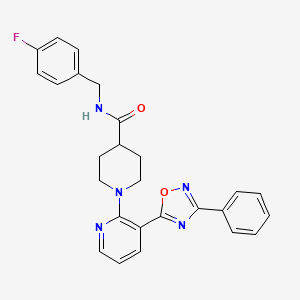

The compound “3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It has a molecular formula of C18H15N5S and a molecular weight of 333.41.

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one , often involves the use of 3-amino-1,2,4-triazole . These compounds are synthesized via multistep synthetic routes . The 1,2,4-triazole products often have an N–C–S linkage in their skeleton .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . This structure is part of a larger scaffold that includes a pyridine ring and a phenyl ring .Chemical Reactions Analysis

1,2,4-Triazoles, including the compound , can participate in a variety of chemical reactions. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are also used in the synthesis of various medicines .Applications De Recherche Scientifique

Cardiovascular Applications

Studies on cardiovascular agents have highlighted the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine and pyridazine derivatives. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, making them promising candidates for cardiovascular disease treatment. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine has shown to be a potent cardiovascular agent with superior coronary vasodilating activity compared to established drugs like trapidil (Sato et al., 1980).

Antimicrobial and Antifungal Properties

Fused heterocyclic 1,2,4-triazoles, including derivatives of the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. A facile iodine(III)-mediated synthesis approach has enabled the production of these compounds with potent antimicrobial agents, showcasing the versatility of triazolo[4,3-b]pyridazine derivatives in developing new treatments for infections (Prakash et al., 2011).

Synthesis and Structural Characterization

Pyridazine derivatives have been synthesized and structurally characterized through various analytical techniques, including NMR, IR, and mass spectral studies. These compounds, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, have been examined for their crystal structure, providing insights into their molecular packing and interactions. This structural characterization supports the development of pharmaceuticals and materials with tailored properties (Sallam et al., 2021).

Antidiabetic Applications

Triazolo-pyridazine-6-yl-substituted piperazines have been developed and evaluated for their potential as anti-diabetic drugs. These compounds inhibit the Dipeptidyl peptidase-4 (DPP-4) enzyme, offering a new avenue for diabetes treatment. Their synthesis, insulinotropic activities, and antioxidant properties have been thoroughly investigated, highlighting the compound's role in managing diabetes through novel mechanisms (Bindu et al., 2019).

Mécanisme D'action

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects . .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-6-5-16(22-23(17)18)15-7-9-19-10-8-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFXXBUSVQKYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)

![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)

amino]-4-oxobutanoic acid](/img/structure/B2719915.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)